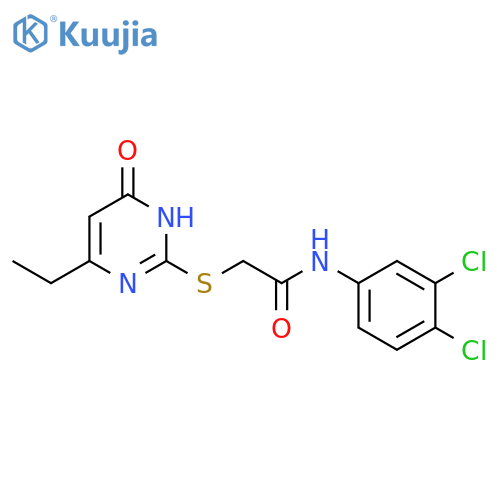Cas no 899948-37-9 (N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

899948-37-9 structure
商品名:N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide
CAS番号:899948-37-9
MF:C14H13Cl2N3O2S
メガワット:358.242919683456
CID:5489298
N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dichlorophenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Acetamide, N-(3,4-dichlorophenyl)-2-[(4-ethyl-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]-
- N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide
-
- インチ: 1S/C14H13Cl2N3O2S/c1-2-8-6-12(20)19-14(18-8)22-7-13(21)17-9-3-4-10(15)11(16)5-9/h3-6H,2,7H2,1H3,(H,17,21)(H,18,19,20)
- InChIKey: CPHNVXIXKKXTJG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Cl)C(Cl)=C1)(=O)CSC1NC(=O)C=C(CC)N=1
N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2716-0436-20μmol |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-50mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-30mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-5mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-15mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-1mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-3mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-10mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-2μmol |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2716-0436-100mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
899948-37-9 (N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide) 関連製品
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
